2-phenyl-2-(phenylsulfanyl)-N-(3-pyridinyl)acetamide
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Overview
Description
2-phenyl-2-(phenylsulfanyl)-N-(3-pyridinyl)acetamide is a compound with a complex structure that includes phenyl, phenylsulfanyl, and pyridinyl groups.
Preparation Methods
The synthesis of 2-phenyl-2-(phenylsulfanyl)-N-(3-pyridinyl)acetamide typically involves multi-step reactions. One common method includes the reaction of phenyl lithium with pyridine to form the intermediate, which is then further reacted with phenylsulfanyl and acetamide groups under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
2-phenyl-2-(phenylsulfanyl)-N-(3-pyridinyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as an anticonvulsant agent, with studies showing its efficacy in animal models of epilepsy.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-phenyl-2-(phenylsulfanyl)-N-(3-pyridinyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-phenyl-2-(phenylsulfanyl)-N-(3-pyridinyl)acetamide can be compared with similar compounds such as 2-phenylpyridine and other phenylacetamide derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For instance, 2-phenylpyridine is known for its use in the synthesis of fluorescent metal complexes, while this compound has shown potential as an anticonvulsant .
Properties
CAS No. |
349434-99-7 |
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Molecular Formula |
C19H16N2OS |
Molecular Weight |
320.4g/mol |
IUPAC Name |
2-phenyl-2-phenylsulfanyl-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C19H16N2OS/c22-19(21-16-10-7-13-20-14-16)18(15-8-3-1-4-9-15)23-17-11-5-2-6-12-17/h1-14,18H,(H,21,22) |
InChI Key |
WDOLZDRXSRZMKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CN=CC=C2)SC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CN=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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